molecular formula C14H25NO3 B1376030 tert-Butyl 7-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate CAS No. 1341038-97-8

tert-Butyl 7-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate

Cat. No. B1376030
CAS RN: 1341038-97-8
M. Wt: 255.35 g/mol
InChI Key: KKFPWTHGRVBBER-UHFFFAOYSA-N
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Description

“tert-Butyl 7-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate” is a chemical compound with the molecular formula C13H23NO4 . It is a pale-yellow to yellow-brown sticky oil to semi-solid substance . The compound has a molecular weight of 257.33 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H23NO4/c1-12(2,3)18-11(16)14-7-6-13(9-14)5-4-10(8-15)17-13/h10,15H,4-9H2,1-3H3 . This indicates the specific arrangement of atoms in the molecule and can be used to generate a 3D structure of the molecule.


Physical And Chemical Properties Analysis

The compound is a pale-yellow to yellow-brown sticky oil to semi-solid substance . It has a molecular weight of 257.33 . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

  • Synthetic Routes and Derivatives : Meyers et al. (2009) and others have developed efficient synthetic routes for related compounds, which provide a basis for further selective derivation on the azetidine and cyclobutane rings. This allows for the exploration of chemical space complementary to piperidine ring systems (Meyers et al., 2009). Similarly, Moskalenko and Boev (2012) have described the synthesis of related spirocyclic compounds, which can be used for the preparation of other potentially biologically active heterocyclic compounds (Moskalenko & Boev, 2012).

  • Stereoselective Synthesis : Several studies, such as those by Ibuka et al. (1982) and Campbell et al. (2009), have focused on stereoselective synthesis of related compounds, which is crucial for creating specific molecular configurations required in medicinal chemistry (Ibuka et al., 1982), (Campbell et al., 2009).

  • Structural Modification and Analysis : The work by Vorona et al. (2007) and others highlights the structural modification of related compounds and their potential applications in various fields of chemistry and biology (Vorona et al., 2007).

  • Application in Polymer Science : Moszner et al. (1995) describe the radical polymerization of unsaturated spiro orthocarbonates, including related compounds, which is significant for materials science and polymer chemistry (Moszner et al., 1995).

  • Catalytic and Enantioselective Preparations : López et al. (2020) and Maton et al. (2010) discuss catalytic and enantioselective preparations of related structures, essential for creating specific molecules used in medicinal chemistry (López et al., 2020), (Maton et al., 2010).

  • Use in Protecting Group Chemistry : Research like that by Laborde et al. (2008) and Rao et al. (2017) focuses on the use of related compounds in the introduction of protecting groups to amines, an important technique in peptide and protein chemistry (Laborde et al., 2008), (Rao et al., 2017).

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . This means it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

properties

IUPAC Name

tert-butyl 8-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-13(2,3)18-12(17)15-7-6-14(10-15)5-4-11(8-14)9-16/h11,16H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKFPWTHGRVBBER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCC(C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 7-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate
Reactant of Route 2
tert-Butyl 7-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate
Reactant of Route 3
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tert-Butyl 7-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate
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tert-Butyl 7-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate
Reactant of Route 5
tert-Butyl 7-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate
Reactant of Route 6
tert-Butyl 7-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate

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